molecular formula C7H7NO4 B590195 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide CAS No. 1330180-78-3

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide

Cat. No.: B590195
CAS No.: 1330180-78-3
M. Wt: 169.136
InChI Key: XAZSJHXJFNTOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H7NO4 This compound is characterized by the presence of a pyridine ring substituted with carboxyl, hydroxyl, and methyl groups, as well as an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide typically involves the oxidation of 2-Carboxy-4-hydroxy-3-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:

  • Dissolve 2-Carboxy-4-hydroxy-3-methylpyridine in an appropriate solvent, such as acetic acid.
  • Add hydrogen peroxide to the solution.
  • Maintain the reaction mixture at a controlled temperature, typically around 50-60°C, for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial methods may employ alternative oxidizing agents or catalysts to improve the overall process.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation.

    Substitution: Acid chlorides, anhydrides, amines, and alcohols under appropriate conditions.

Major Products

    Oxidation: More oxidized pyridine derivatives.

    Reduction: 2-Carboxy-4-hydroxy-3-methylpyridine.

    Substitution: Esters, amides, and other functionalized pyridine derivatives.

Scientific Research Applications

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carboxy-4-hydroxy-3-methylpyridine
  • 2-Carboxy-4-hydroxy-3-methylpyridine N-oxide
  • 2-Carboxy-4-hydroxy-3-methylpyridine 1,2-dioxide

Uniqueness

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZSJHXJFNTOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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